molecular formula C4H12N2O B2638580 1-Amino-3-(methylamino)propan-2-ol CAS No. 110818-54-7

1-Amino-3-(methylamino)propan-2-ol

Cat. No.: B2638580
CAS No.: 110818-54-7
M. Wt: 104.153
InChI Key: KLYMOBVXBBPTGW-UHFFFAOYSA-N
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Description

1-Amino-3-(methylamino)propan-2-ol: is an organic compound with the molecular formula C4H12N2O. It is a liquid at room temperature and is known for its use in various chemical and industrial applications. The compound contains both an amino group and a hydroxyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(methylamino)propan-2-ol can be synthesized through the reaction of epoxypropane with methylamine . The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing agents: like lithium aluminum hydride are employed for reduction reactions.

    Substitution reactions: may involve reagents like alkyl halides or acyl chlorides.

Major Products:

  • Oxidation of this compound can yield oxides and other oxygenated derivatives.
  • Reduction can produce simpler amines.
  • Substitution reactions can lead to the formation of various substituted amines and alcohols.

Scientific Research Applications

1-Amino-3-(methylamino)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-3-(methylamino)propan-2-ol involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. This can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-(methylamino)propan-2-ol is unique due to its specific combination of amino and hydroxyl groups, which provides distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

1-amino-3-(methylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c1-6-3-4(7)2-5/h4,6-7H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYMOBVXBBPTGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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